Cas no 1803694-28-1 (6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid)

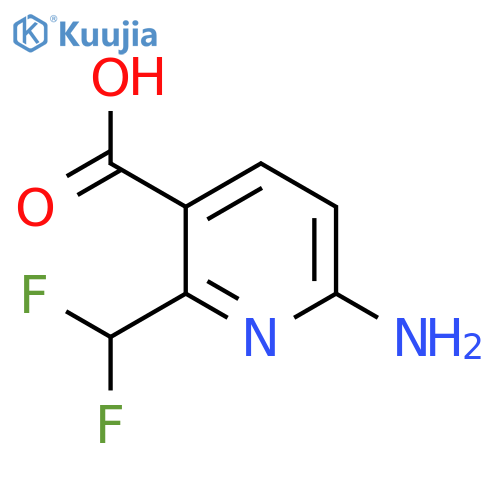

1803694-28-1 structure

商品名:6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid

CAS番号:1803694-28-1

MF:C7H6F2N2O2

メガワット:188.131548404694

CID:4846713

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid

-

- インチ: 1S/C7H6F2N2O2/c8-6(9)5-3(7(12)13)1-2-4(10)11-5/h1-2,6H,(H2,10,11)(H,12,13)

- InChIKey: JITOHONKAGWDKN-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C(=O)O)=CC=C(N)N=1)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 201

- トポロジー分子極性表面積: 76.2

- 疎水性パラメータ計算基準値(XlogP): 0.7

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029077816-250mg |

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid |

1803694-28-1 | 97% | 250mg |

$470.40 | 2022-04-02 | |

| Alichem | A029077816-1g |

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid |

1803694-28-1 | 97% | 1g |

$1,490.00 | 2022-04-02 | |

| Alichem | A029077816-500mg |

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid |

1803694-28-1 | 97% | 500mg |

$855.75 | 2022-04-02 |

6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

1803694-28-1 (6-Amino-2-(difluoromethyl)pyridine-3-carboxylic acid) 関連製品

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬